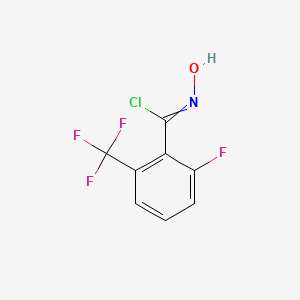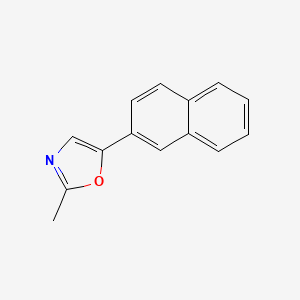
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid is a heterocyclic organic compound that features both imidazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents like TBHP and I2 are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(pyridin-2-yl)amides, while substitution reactions could introduce different functional groups onto the pyridine or imidazole rings.
科学的研究の応用
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole and pyridine rings allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Uniqueness
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid is unique due to its dual ring structure, which combines the properties of both imidazole and pyridine. This duality enhances its reactivity and potential for forming diverse chemical interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
5-methyl-2-(6-methylpyridin-3-yl)-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-6-3-4-8(5-12-6)10-13-7(2)9(14-10)11(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
QPOXTWRELVEBKC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=NC(=C(N2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)
![2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13688522.png)
![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)


![5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13688542.png)

![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)
![1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13688580.png)

![2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688589.png)


![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
